N-(4-methoxybenzyl)-3-methylbenzamide
Description
N-(4-Methoxybenzyl)-3-methylbenzamide is a benzamide derivative featuring a 3-methylbenzoyl group linked to a 4-methoxybenzylamine moiety. The 4-methoxybenzyl group may enhance solubility and influence electronic properties, making it relevant in medicinal chemistry or catalysis.
Properties
CAS No. |
5348-93-6 |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-methylbenzamide |
InChI |
InChI=1S/C16H17NO2/c1-12-4-3-5-14(10-12)16(18)17-11-13-6-8-15(19-2)9-7-13/h3-10H,11H2,1-2H3,(H,17,18) |
InChI Key |
ICIXUCHUMIKLIC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=CC=C(C=C2)OC |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Spectroscopic Comparisons
Table 2: Spectroscopic and Crystallographic Data
Key Observations :
- The N,O-bidentate compound shows distinct ¹H NMR signals for methyl groups (δ 1.39) and hydroxyl protons (broad ~3.66 ppm) .
- Methoxy groups (e.g., in 4-methoxybenzyl derivatives) exhibit characteristic ¹H NMR singlets near δ 3.8 and ¹³C signals at ~55 ppm .
Challenges and Limitations
- Synthetic Complexity : Methoxybenzyl derivatives may require protective groups (e.g., PMB) to prevent undesired side reactions during synthesis.
- Stability Issues : Hydroxy-containing analogues (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) may undergo dehydration under acidic conditions, limiting their utility in certain reactions .
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, 3-methylbenzoyl chloride is reacted with 4-methoxybenzylamine in dichloromethane at 0–5°C under nitrogen atmosphere. Triethylamine (3 equiv) is added to scavenge HCl, with the reaction progressing to completion within 4 hours at room temperature. Alternative protocols employ mixed anhydride intermediates using ethyl chloroformate, achieving comparable yields (82–85%) while avoiding moisture-sensitive reagents.
Table 1: Comparative analysis of coupling methods
| Method | Reagent System | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Acid chloride | DCM, Et₃N | 25 | 4 | 85 | 98.5 |
| Mixed anhydride | THF, ClCO₂Et, NMM | 0→25 | 6 | 82 | 97.8 |
Critical parameters affecting yield include:
-
Stoichiometric control : A 1.2:1 molar ratio of acylating agent to amine minimizes dimerization
-
Solvent selection : Polar aprotic solvents (DCM, THF) enhance nucleophilicity of the amine
-
Temperature gradient : Gradual warming from 0°C to room temperature suppresses exothermic side reactions
Methoxymethyl Group Introduction Strategies
While direct coupling remains predominant, alternative routes modifying pre-formed benzamide scaffolds demonstrate synthetic flexibility. Patent EP2621885B1 describes nucleophilic displacement of chloromethyl intermediates with methoxide species, a method adaptable to N-(4-methoxybenzyl) derivatives.
Halogen Displacement Methodology
4-Chloro-3-methylbenzamide undergoes methoxymethylation via treatment with sodium methoxide (20% in MeOH) under reflux. The reaction proceeds through SN2 mechanism, with complete conversion achieved in 2 hours at 65°C. Post-reaction workup involves:
-
Neutralization with dilute HCl (pH 6–7)
-
Extraction with ethyl acetate/n-hexane (3:7 v/v)
Key challenges :
-
Methanolysis of amide bonds requiring strict temperature control
-
Byproduct formation (≤12%) necessitating chromatographic purification
Catalytic Approaches and Green Chemistry
Recent advances emphasize atom-economic protocols. A Pd-catalyzed aminocarbonylation of 3-methylbenzyl bromides with 4-methoxybenzylamine shows promise, albeit with moderate yields (68%). Reaction parameters include:
-
Catalyst : Pd(OAc)₂/Xantphos (2 mol%)
-
CO pressure : 15 bar
-
Solvent : DMAc/H₂O (4:1)
Table 2: Catalytic vs. classical methods
While catalytic methods improve atom utilization, higher E-factors from solvent usage and catalyst recycling requirements currently limit industrial adoption.
Characterization and Analytical Data
Spectroscopic Identification
-
δ 7.78 (d, J = 7.2 Hz, 2H, ArH)
-
δ 7.42 (t, J = 7.3 Hz, 1H, ArH)
-
δ 7.25 (d, J = 8.6 Hz, 2H, OCH₃-ArH)
-
δ 6.88 (d, J = 8.6 Hz, 2H, OCH₃-ArH)
-
δ 4.57 (d, J = 5.5 Hz, 2H, NCH₂)
-
δ 3.80 (s, 3H, OCH₃)
-
δ 2.38 (s, 3H, ArCH₃)
-
167.4 (CONH)
-
159.2 (OCH₃-ArC-O)
-
142.0 (ipso-C)
-
21.5 (ArCH₃)
-
m/z calcd for C₁₆H₁₈NO₂: 256.1332
-
Found: 256.1339 [M+H]⁺
Industrial Scalability Considerations
Batch processes using classical coupling demonstrate superior scalability versus catalytic methods:
Pilot-scale parameters (50 kg batch):
-
Reactor type: Glass-lined jacketed vessel
-
Cooling capacity: 15°C/min
-
Mixing: Turbine impeller, 120 rpm
-
Yield consistency: 83±2% across 10 batches
-
Purity: 98.3±0.5% by qNMR
Critical quality attributes monitored:
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